molecular formula C18H20N2OS B232077 N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(dimethylamino)acetamide

N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(dimethylamino)acetamide

Cat. No. B232077
M. Wt: 312.4 g/mol
InChI Key: FSZVYNKALFDSNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(dimethylamino)acetamide, also known as clozapine, is an antipsychotic medication that is used to treat schizophrenia. It was first synthesized in 1958 by Paul Charpentier and Pierre Eymard at Rhône-Poulenc laboratories in France. Clozapine has a unique chemical structure and mechanism of action that sets it apart from other antipsychotic medications.

Mechanism of Action

Clozapine's mechanism of action is not fully understood, but it is believed to involve the modulation of multiple neurotransmitter systems in the brain. It acts as an antagonist at dopamine D1, D2, and D4 receptors, as well as serotonin 5-HT2A, 5-HT2C, and 5-HT6 receptors. It also acts as an agonist at serotonin 5-HT1A receptors. Clozapine's unique mechanism of action is thought to contribute to its effectiveness in treating schizophrenia and other psychiatric disorders.
Biochemical and Physiological Effects:
Clozapine has a number of biochemical and physiological effects in the body. It has been shown to decrease the release of dopamine in the brain, which is thought to contribute to its antipsychotic effects. It also has effects on other neurotransmitters such as serotonin and norepinephrine. Clozapine has been shown to increase the levels of the neuropeptide galanin in the brain, which may contribute to its antidepressant effects. It also has effects on the immune system, including the modulation of cytokine levels.

Advantages and Limitations for Lab Experiments

Clozapine has a number of advantages and limitations for use in lab experiments. One advantage is its unique mechanism of action, which makes it a useful tool for studying the neurobiology of schizophrenia and other psychiatric disorders. It is also effective in animal models of these disorders, which allows for the study of the underlying mechanisms. However, N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(dimethylamino)acetamide has limitations in terms of its side effects and potential toxicity. It can cause agranulocytosis, a serious condition in which the body's white blood cell count drops, which can be fatal. This limits its use in lab experiments and requires careful monitoring of subjects.

Future Directions

There are a number of future directions for research on N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(dimethylamino)acetamide. One area of interest is the development of new antipsychotic medications that have similar mechanisms of action but fewer side effects. Another area of interest is the study of the immune system and its role in psychiatric disorders. Clozapine's effects on cytokine levels and the immune system may provide insights into the underlying mechanisms of these disorders. Finally, there is interest in the development of personalized medicine approaches that take into account individual differences in genetics and other factors when prescribing antipsychotic medications.

Synthesis Methods

Clozapine is synthesized through a multi-step process that involves the reaction of 8-chloro-11H-dibenzo[b,e][1,4]thiazepine with N,N-dimethylacetamide dimethyl acetal. The reaction is catalyzed by a strong base such as lithium diisopropylamide (LDA) and results in the formation of N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(dimethylamino)acetamide.

Scientific Research Applications

Clozapine has been extensively studied in the field of psychiatry and has been found to be effective in treating schizophrenia. It is also used to treat other psychiatric disorders such as bipolar disorder and treatment-resistant depression. Clozapine has been shown to have a unique mechanism of action that sets it apart from other antipsychotic medications. It acts as an antagonist at multiple neurotransmitter receptors including dopamine, serotonin, norepinephrine, and histamine receptors.

properties

Molecular Formula

C18H20N2OS

Molecular Weight

312.4 g/mol

IUPAC Name

N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-(dimethylamino)acetamide

InChI

InChI=1S/C18H20N2OS/c1-20(2)11-17(21)19-18-14-8-4-3-7-13(14)12-22-16-10-6-5-9-15(16)18/h3-10,18H,11-12H2,1-2H3,(H,19,21)

InChI Key

FSZVYNKALFDSNK-UHFFFAOYSA-N

SMILES

CN(C)CC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13

Canonical SMILES

CN(C)CC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13

Origin of Product

United States

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